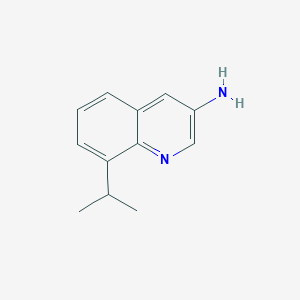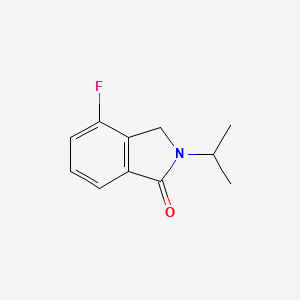
4-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one is a fluorinated organic compound with a unique structure that includes a fluorine atom and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one typically involves the introduction of a fluorine atom into the isoindoline structure. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is introduced into an aromatic ring. This reaction often requires the use of fluorinating agents such as Selectfluor® .
Industrial Production Methods: Industrial production of this compound may involve large-scale SNAr reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparación Con Compuestos Similares
4-Fluoro-2-isopropoxyaniline hydrochloride: Another fluorinated compound with similar applications in research and industry.
Fluoropyridines: These compounds share the fluorine atom’s electron-withdrawing properties and are used in similar applications.
Uniqueness: 4-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, including the isoindoline core and the isopropyl group
Propiedades
Fórmula molecular |
C11H12FNO |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
4-fluoro-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12FNO/c1-7(2)13-6-9-8(11(13)14)4-3-5-10(9)12/h3-5,7H,6H2,1-2H3 |
Clave InChI |
WNZISFRPHRMXGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC2=C(C1=O)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate](/img/structure/B13206294.png)
![Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13206300.png)
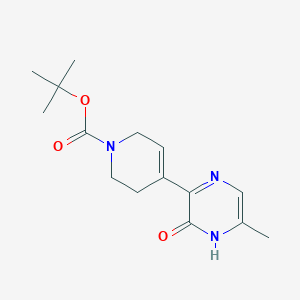
![4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13206315.png)
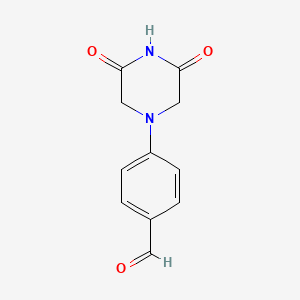
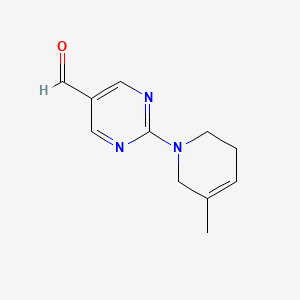
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)
![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)


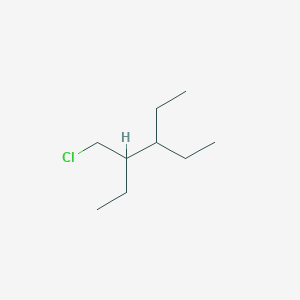
![1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)
